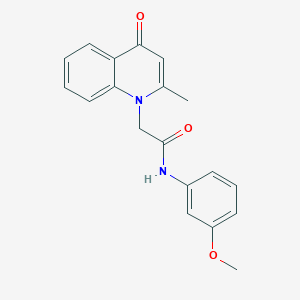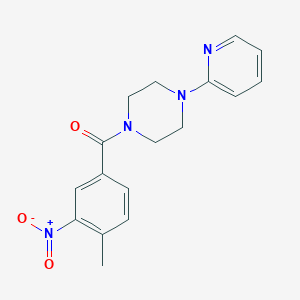
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine
Overview
Description
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNBP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to disrupt the cell membrane of pathogens, leading to their death.
Biochemical and Physiological Effects
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects in animal models. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have bactericidal and fungicidal effects.
Advantages and Limitations for Lab Experiments
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine also has some limitations, including its poor solubility in water and limited bioavailability.
Future Directions
There are several future directions for research on 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine. In neurology, further studies are needed to elucidate the exact mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in other neurodegenerative diseases. In oncology, further studies are needed to evaluate the efficacy of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in combination with other anti-cancer agents and to identify the optimal dose and treatment regimen. In infectious diseases, further studies are needed to evaluate the antimicrobial activity of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine against a wider range of pathogens and to investigate its potential as a new class of antimicrobial agents.
Conclusion
In conclusion, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research. Further studies are needed to elucidate the exact mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and to evaluate its efficacy in various disease models.
Synthesis Methods
The synthesis of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-pyridylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine.
Scientific Research Applications
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have antimicrobial activity against various pathogens such as bacteria and fungi.
properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-13-5-6-14(12-15(13)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLWORHJKIZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328444 | |
| Record name | (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
335282-53-6 | |
| Record name | (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
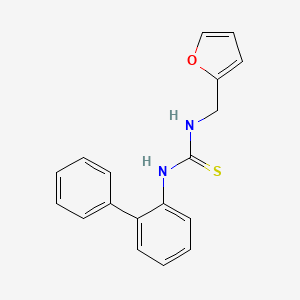

![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

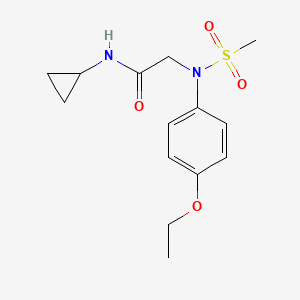
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
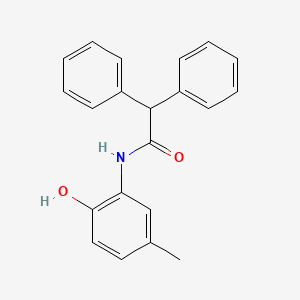
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)
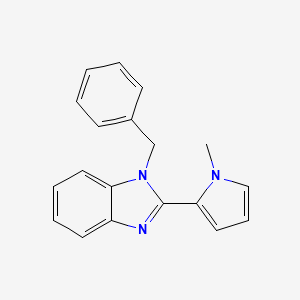
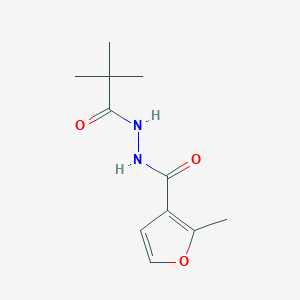
![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
